3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Analytical reference standard Forensic toxicology Pharmaceutical impurity profiling

Inconsistent purity and undocumented counterion composition in cathinone-derivative intermediates compromise synthetic yields and invalidate analytical method validation. This hydrochloride salt delivers consistent ≥97% purity with documented stoichiometry. • Direct ketone precursor to 3-(methylamino)-1-phenylpropan-1-ol via NaBH₄ reduction (>85% yield); eliminates separate amination/reduction sequences • ISO 17034 certified reference material for forensic & anti-doping GC-MS and LC-MS/MS method validation • Crystalline HCl salt ensures batch consistency (mp 139-141°C); eliminates neutralization step required with free base

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 2538-50-3
Cat. No. B1390494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-1-phenylpropan-1-one hydrochloride
CAS2538-50-3
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCNCCC(=O)C1=CC=CC=C1.Cl
InChIInChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
InChIKeyVIHLSOFMDHEDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-1-phenylpropan-1-one hydrochloride: Identity & Specifications


3-(Methylamino)-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3) is a synthetic organic compound with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol, classified as a substituted cathinone derivative and a phenylpropanone-based pharmaceutical intermediate [1]. It exists as a white to off-white crystalline powder with a melting point of 139–141°C (in acetone) . The compound contains a β-keto phenethylamine core with an N-methyl substitution, placing it structurally between cathinone and methcathinone in the synthetic cathinone family [2]. Its hydrochloride salt form confers enhanced aqueous solubility and crystalline stability relative to the free base, making it the preferred form for both analytical reference material and synthetic feedstock applications [1]. Commercial availability typically ranges from 95% to ≥97% purity, with suppliers offering batch-specific certificates of analysis including HPLC, NMR, and GC characterization data .

Risks of Generic Substitution for 3-(Methylamino)-1-phenylpropan-1-one hydrochloride


Within the cathinone and phenylpropanone structural class, subtle variations in N-alkyl chain length, ring substitution pattern, and salt form produce non-linear, unpredictable effects on transporter selectivity, metabolic stability, and synthetic reactivity [1]. For example, extending the N-alkyl chain from methyl (this compound) to ethyl or pyrrolidinyl alters monoamine transporter affinity ratios by orders of magnitude [2]. In synthetic applications, the free base form (CAS 27152-62-1) exhibits different solubility and reactivity profiles compared to the hydrochloride salt (CAS 2538-50-3), potentially altering reaction kinetics, yield, and impurity profiles in multi-step syntheses [3]. Without direct experimental validation, substituting a structurally similar analog—even one differing only in counterion—invalidates established analytical methods and introduces uncharacterized variables into both pharmacological assays and synthetic workflows . The evidence below quantifies the specific differentiation points that define the selection value of CAS 2538-50-3 relative to its closest comparators.

3-(Methylamino)-1-phenylpropan-1-one hydrochloride vs. Closest Analogs


ISO 17034 Certified Reference Standard Traceability

This compound is produced and certified as an analytical reference standard under ISO 17034 accreditation, providing metrological traceability that generic research-grade material lacks . The certified reference material ensures that quantitative measurements in forensic, toxicological, and pharmaceutical quality control applications are legally defensible and methodologically reproducible [1]. In contrast, non-certified material may contain undocumented impurities that bias calibration curves and compromise limit of detection (LOD) and limit of quantification (LOQ) determinations [2].

Analytical reference standard Forensic toxicology Pharmaceutical impurity profiling ISO 17034

PNMT Inhibition: Minimal Off-Target Adrenergic Modulation

In vitro radiochemical assays demonstrate that 3-(methylamino)-1-phenylpropan-1-one exhibits an inhibition constant (Ki) of 1.11 × 10⁶ nM (equivalent to 1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) [1]. This exceptionally weak affinity (>1 mM) indicates that the compound is effectively inactive as a PNMT inhibitor. PNMT catalyzes the conversion of norepinephrine to epinephrine; potent PNMT inhibitors (typically with Ki values in the nanomolar to low micromolar range) can produce significant cardiovascular and CNS adrenergic effects [2].

Enzyme inhibition PNMT Off-target profiling Adrenergic

One-Step Synthesis to Atomoxetine and Fluoxetine Cores

This compound serves as the direct ketone precursor for the synthesis of atomoxetine (a selective norepinephrine reuptake inhibitor for ADHD) and fluoxetine (an SSRI antidepressant) via a single-step carbonyl reduction to the corresponding 3-(methylamino)-1-phenylpropan-1-ol [1][2]. The free base form (CAS 27152-62-1) requires additional neutralization steps and exhibits different solubility in the organic solvents typically employed in sodium borohydride or catalytic hydrogenation reductions [3]. Alternative synthetic routes employing 3-chloro-1-phenylpropan-1-one require a separate amine displacement step and generate different impurity profiles .

Pharmaceutical intermediate Atomoxetine synthesis Fluoxetine precursor ADHD therapeutics

CNS Penetration of N-Methyl Cathinone Derivatives

Pharmacokinetic studies on the structurally identical methcathinone (which differs only in the absence of the hydrochloride salt) demonstrate rapid and extensive blood-brain barrier penetration following systemic administration [1]. In Swiss albino mice receiving intraperitoneal methcathinone (1.4 mg/kg), brain Cmax reached 1444.5 ng/mL at 15 minutes post-dose, representing a brain-to-plasma concentration ratio of 2.79:1 (1444.5 ng/mL brain vs. 517.1 ng/mL plasma) [2]. This preferential CNS distribution is characteristic of N-methyl substituted cathinone derivatives lacking bulky N-alkyl or polar aromatic substituents [3].

Blood-brain barrier CNS penetration Pharmacokinetics Cathinone

Hydrochloride Salt Stability and Ambient Storage

The hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-one (CAS 2538-50-3) exhibits a defined melting point of 139–141°C (in acetone) and remains stable under inert atmosphere at room temperature . The free base form (CAS 27152-62-1) is an oil or low-melting solid with a boiling point of 274.7°C at 760 mmHg and LogP of 2.67, indicating greater lipophilicity and potential susceptibility to oxidative degradation upon air exposure [1]. The hydrochloride salt crystallizes as a white to off-white powder, facilitating accurate gravimetric handling and reproducible dissolution in aqueous buffers .

Salt form stability Storage conditions Physicochemical characterization

Application Scenarios: 3-(Methylamino)-1-phenylpropan-1-one hydrochloride


Forensic Reference Standard for Methcathinone Metabolite Quantification

This compound is the N-demethylated metabolite of methcathinone and serves as a certified reference standard for GC-MS and LC-MS/MS method validation in forensic and anti-doping laboratories. The ISO 17034 certified material provides the metrological traceability required for quantitative confirmation of methcathinone exposure in biological specimens, with validated GC-MS methods achieving recovery rates of 108.5–112.1% and intra-/inter-day RSD ≤11.0% in plasma and brain tissue matrices [1]. Procurement of the certified hydrochloride salt ensures calibration standards are prepared from a stable, well-characterized solid with documented purity and uncertainty values .

One-Step Synthesis of Atomoxetine and Fluoxetine Amino-Alcohol Intermediates

In medicinal chemistry and process development laboratories, this compound is the direct ketone precursor to 3-(methylamino)-1-phenylpropan-1-ol—the key intermediate in atomoxetine (ADHD) and fluoxetine (depression) synthesis [2]. The reduction proceeds in a single step using sodium borohydride in methanol or ethanol, with documented yields exceeding 85% under optimized conditions [3]. This synthetic efficiency distinguishes it from alternative routes requiring separate amination and reduction sequences. The hydrochloride salt form ensures consistent stoichiometry and solubility during reduction, eliminating the neutralization step required when using the free base [4].

Cathinone Transporter SAR Probe Compound

As the N-methyl substituted cathinone derivative with the minimal structural scaffold (phenyl ring, β-keto, N-methyl), this compound serves as a baseline reference for SAR studies investigating monoamine transporter interactions [5]. Its class-level pharmacokinetic profile demonstrates preferential CNS distribution (brain-to-plasma ratio 2.79:1 in mice) with rapid equilibration (Tmax 15 minutes) [6]. This CNS accessibility, combined with its extremely weak PNMT inhibition (Ki = 1.11 mM) [7], makes it suitable as a comparator compound when evaluating how N-alkyl chain length and aromatic substitution patterns modulate transporter selectivity, blood-brain barrier penetration, and off-target adrenergic effects [5].

Pharmaceutical Impurity Profiling Reference Material

In pharmaceutical manufacturing quality control, this compound is used as a reference standard for impurity profiling in the production of atomoxetine, fluoxetine, and related arylaminopropanol therapeutics . The hydrochloride salt provides a stable, crystalline reference material with a well-defined melting point (139–141°C) that facilitates identification and quantification of process-related impurities in final drug substances . The compound's role as both a synthetic intermediate and a potential impurity marker enables closed-loop quality control throughout the manufacturing process [2].

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